KRPpSQRHGSKY-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

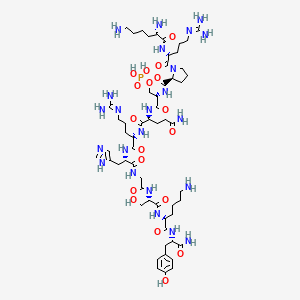

KRPpSQRHGSKY-NH2 is a biologically active peptide known for its role as a phosphorylated protein kinase C (PKC) substrate peptide . This compound has a molecular formula of C57H96N23O18P and a molecular weight of 1422.49 . It is primarily used in scientific research due to its unique properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRPpSQRHGSKY-NH2 involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid in the sequence is added.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield . The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

KRPpSQRHGSKY-NH2 primarily undergoes phosphorylation and dephosphorylation reactions . These reactions are crucial for its role as a PKC substrate peptide.

Common Reagents and Conditions

Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.

Dephosphorylation: This reaction involves phosphatase enzymes and occurs under similar physiological conditions.

Major Products

The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound .

Scientific Research Applications

KRPpSQRHGSKY-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying phosphorylation and dephosphorylation mechanisms.

Biology: Investigated for its role in signal transduction pathways involving PKC.

Medicine: Explored for potential therapeutic applications in diseases where PKC is implicated.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

KRPpSQRHGSKY-NH2 exerts its effects through its interaction with PKC. The phosphorylation of the serine residue within the peptide sequence modulates the activity of PKC, influencing various cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets and pathways involved include the PKC signaling pathway and downstream effectors .

Comparison with Similar Compounds

Similar Compounds

KRPpSQRHGSKY-NH2: A phosphorylated PKC substrate peptide.

Other PKC Substrate Peptides: Similar peptides that serve as substrates for PKC but may differ in sequence and phosphorylation sites.

Uniqueness

This compound is unique due to its specific sequence and phosphorylation site, which confer distinct biological activity and specificity for PKC . This makes it a valuable tool for studying PKC-related signaling pathways and developing targeted therapeutic strategies .

Biological Activity

KRPpSQRHGSKY-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores the peptide's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is a peptide composed of 13 amino acids. The sequence includes essential residues that contribute to its biological activity. The molecular formula is C₆₉H₁₁₁N₁₇O₁₄S, with a molecular weight of approximately 1,445 Da. The presence of specific amino acids such as proline (P) and serine (S) suggests potential roles in cellular signaling and interaction with biological targets.

1. Antioxidant Activity

Recent studies indicate that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. The peptide has been shown to enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in various cell types.

- Case Study: In a study involving human neuroblastoma cells (SH-SY5Y), treatment with this compound resulted in a marked decrease in ROS levels, demonstrating its protective effect against oxidative stress-induced cell damage.

2. Anti-Inflammatory Effects

This compound has been reported to modulate inflammatory pathways, particularly by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines.

- Research Findings: In vitro experiments revealed that the peptide significantly decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines stimulated with lipopolysaccharides (LPS).

| Peptide | Effect on IL-6 | Effect on TNF-α |

|---|---|---|

| This compound | Decreased | Decreased |

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegeneration. The peptide appears to enhance neuronal survival and function under stress conditions.

- Case Study: In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting potential applications in neurodegenerative disorders.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidative Mechanism: The peptide enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism: It inhibits NF-κB activation, leading to decreased synthesis of inflammatory mediators.

- Neuroprotective Mechanism: this compound promotes neuronal survival through modulation of signaling pathways involved in cell survival and apoptosis.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Reduced ROS levels in SH-SY5Y cells |

| Study 2 | Anti-inflammatory Effects | Decreased IL-6 and TNF-α production |

| Study 3 | Neuroprotection | Improved cognitive function in Alzheimer's models |

Properties

Molecular Formula |

C57H96N23O18P |

|---|---|

Molecular Weight |

1422.5 g/mol |

IUPAC Name |

[(2S)-3-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C57H96N23O18P/c58-19-3-1-8-34(60)47(86)76-38(11-6-22-69-57(65)66)55(94)80-23-7-12-43(80)54(93)79-42(29-98-99(95,96)97)53(92)75-37(17-18-44(61)83)51(90)73-36(10-5-21-68-56(63)64)50(89)78-40(25-32-26-67-30-71-32)48(87)70-27-45(84)72-41(28-81)52(91)74-35(9-2-4-20-59)49(88)77-39(46(62)85)24-31-13-15-33(82)16-14-31/h13-16,26,30,34-43,81-82H,1-12,17-25,27-29,58-60H2,(H2,61,83)(H2,62,85)(H,67,71)(H,70,87)(H,72,84)(H,73,90)(H,74,91)(H,75,92)(H,76,86)(H,77,88)(H,78,89)(H,79,93)(H4,63,64,68)(H4,65,66,69)(H2,95,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

KMGOGNPBYWFPMA-IJXJCFDCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.